N,N-Diethylphenethylamine

CYP450 inhibition drug metabolism dietary supplement safety

Procure N,N-Diethylphenethylamine exclusively as an isomer-specific certified reference material (CRM, ≥98% purity) to eliminate the documented risk of misidentification with the psychostimulant isomer N,α-DEPEA. Validated for UHPLC-MS/MS and GC-MS simultaneous quantification of all three diethylphenethylamine positional isomers (LOD 0.1 ng/mL, LOQ 0.3 ng/mL). Indispensable for CYP2D6 inhibition screening (IC₅₀ 2–12 µM) and systematic SAR series benchmarking N,N-dialkyl effects on LogP (2.57–3.00), aqueous solubility (1.2 g/L), and TAAR5 inactivity (EC₅₀ >10 µM).

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 5300-21-0
Cat. No. B1679365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylphenethylamine
CAS5300-21-0
SynonymsN,N-Diethylphenethylamine;  Diethyl(phenethyl)amine;  J381.711C;  N-Phenethyldiethylamine;  Phenethylamine, N,N-diethyl-; 
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyWPABBAJWZPZLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylphenethylamine (CAS 5300-21-0) Procurement Guide: Chemical Identity, Regulatory Context, and Scientific Use


N,N-Diethylphenethylamine (synonym: N,N-DEPEA; IUPAC: N,N-diethyl-2-phenylethanamine) is a tertiary amine within the phenethylamine class, defined by a phenethyl backbone with two ethyl substituents on the terminal nitrogen (molecular formula C₁₂H₁₉N, exact mass 177.1517 Da). It is a synthetic positional isomer of the α-ethylamphetamine analog N,α-diethylphenethylamine (N,α-DEPEA) and the N-methyl homolog N,N-dimethylphenethylamine (N,N-DMPEA). Unlike its extensively studied isomer N,α-DEPEA—which was identified as an adulterant in preworkout supplements and exhibits methamphetamine-like psychostimulant effects in rodents [1]—N,N-DEPEA has been primarily described as a flavoring agent that imparts a 'sweet, fishy' aroma profile . The compound is rapidly differentiated from its positional isomers via UHPLC-MS/MS and GC-MS methods, which have been validated for forensic and dietary supplement analysis [2][3]. Regulatory bodies in multiple jurisdictions have restricted its sale due to structural similarity to amphetamine derivatives and insufficient safety data, making verified analytical reference standards essential for any research or regulatory procurement.

Why N,N-Diethylphenethylamine Cannot Be Substituted by Generic Phenethylamine Analogs Without Analytical Verification


The critical risk in substituting N,N-diethylphenethylamine (N,N-DEPEA) with any other 'phenethylamine derivative' or 'diethylphenethylamine' is positional and N-substituent isomerism. A documented case of mislabeling occurred in a dietary supplement where the label declared N,N-DEPEA, but analytical testing confirmed the product actually contained the N,α-diethyl isomer (N,α-DEPEA)—a compound with demonstrable psychostimulant, dopaminergic, and cardiovascular effects in rodent models [1]. The three diethylphenethylamine isomers (N,N-DEPEA, N,α-DEPEA, and N,β-DEPEA) co-occur in Dendrobium-based supplement matrices at vastly different concentrations: ~60–230 ng/g for N,N-DEPEA, ~0.3–4 µg/g for N,α-DEPEA, and ~2 mg/g for N,β-DEPEA, demonstrating that isomer distribution is neither uniform nor predictable [2]. Furthermore, the N,N-diethyl substitution pattern produces a distinct CYP450 inhibition profile relative to the N,α-diethyl isomer, with both compounds inhibiting CYP2D6 in the IC₅₀ range of 2–12 µM, yet displaying differential CYP3A4 inhibitory potency [3]. Procurement of an unverified 'diethylphenethylamine' or generic phenethylamine analog without isomer-specific analytical certification thus carries risk of obtaining a compound with entirely different pharmacological and toxicological properties than intended.

Quantitative Differential Evidence for N,N-Diethylphenethylamine vs. Closest Analogs


CYP2D6 Inhibition Potency of N,N-DEPEA Compared with N,α-DEPEA and Other Amine Stimulants

In a head-to-head luminescence-based screen of 27 amine stimulants against recombinant human CYP2D6 and CYP3A4, N,N-diethylphenethylamine (N,N-DEPEA) was classified among 'relatively strong inhibitors' of CYP2D6 with an IC₅₀ in the range of 2–12 µM, placing it in the same potency bracket as N,α-diethylphenethylamine, β-methylphenethylamine, and 1,3-dimethylamylamine (DMAA). For CYP3A4, N,N-DEPEA produced 20–55% inhibition at a single 100 µM test concentration, comparable to the inhibition range observed for the N,α-isomer under identical assay conditions [1]. This shared CYP inhibition profile between the two diethyl isomers contrasts with their divergent in vivo behavioral pharmacology, underscoring that metabolic interaction risk does not track with CNS stimulant potency.

CYP450 inhibition drug metabolism dietary supplement safety

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity of N,N-DEPEA

N,N-Diethylphenethylamine was evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) recombinantly expressed in HEK293 cells using a BRET-based cAMP accumulation assay. The compound displayed negligible potency, with an EC₅₀ value exceeding 10,000 nM (>10 µM), classifying it as an extremely weak TAAR5 agonist [1]. While no parallel comparator data for N,N-DMPEA or N,α-DEPEA are available from the same curated dataset, the EC₅₀ > 10 µM benchmark provides a quantitative baseline for any future comparative TAAR profiling of N,N-dialkyl phenethylamines.

trace amine receptor TAAR5 cAMP signaling

LogP and Aqueous Solubility Differentiation of N,N-DEPEA from N,N-DMPEA

The N,N-diethyl substitution pattern on the phenethylamine scaffold alters physicochemical properties relative to the N,N-dimethyl analog. N,N-DEPEA exhibits a computed LogP of approximately 2.57–3.00 (ACD/Labs and KOWWIN estimates), compared with a reported LogP of ~2.0 for N,N-dimethylphenethylamine (N,N-DMPEA). Aqueous solubility for N,N-DEPEA is calculated as ~1.2 g/L (25 °C, ACD/Labs) or estimated as ~1,594 mg/L from Log Kow (WSKOW v1.41) . The corresponding N,N-DMPEA has been reported with higher aqueous solubility (~2.5 g/L estimated) and a lower LogP, reflecting the predictable impact of N-alkyl chain length on lipophilicity and water miscibility within this series.

lipophilicity solubility physicochemical properties

Chromatographic Resolution and Quantification of N,N-DEPEA from Positional Isomers N,α-DEPEA and N,β-DEPEA

A targeted UHPLC-MS/MS (QQQ) method developed by Wahlstrom et al. (2014) achieved baseline chromatographic separation of the three diethylphenethylamine positional isomers—N,α-DEPEA, N,N-DEPEA, and N,β-DEPEA—within a 9-minute run time, using custom-synthesized external standards for unambiguous identification and quantification. The method demonstrated detection limits (LOD) of 0.1 ng/mL and quantification limits (LOQ) of 0.3 ng/mL for each isomer. When applied to a Dendrobium-based preworkout supplement, the three isomers were found at markedly divergent concentrations: N,β-DEPEA at ~2 mg/g, N,α-DEPEA at 0.3–4 µg/g, and N,N-DEPEA at 60–230 ng/g, representing an approximate 10,000-fold concentration range across isomers and confirming that N,N-DEPEA is present at the lowest abundance in this matrix [1]. This method was further extended by ElSohly and Gul (2014), who validated an LC-MS-MS procedure with LOD of 2.5 ng/mL and LOQ of 5 ng/mL for the structurally related N-ethyl-α-ethyl-phenethylamine (ETH) while also detecting N,N-DEPEA and phenethylamine in commercial dietary supplement products [2].

UHPLC-MS/MS positional isomer separation dietary supplement adulteration

Absence of Published In Vivo Behavioral or Neurochemical Data for N,N-DEPEA vs. Established Data for N,α-DEPEA

No peer-reviewed study reporting in vivo behavioral, neurochemical, or cardiovascular data specifically for N,N-diethylphenethylamine (N,N-DEPEA) was identified in the indexed literature as of early 2026. In stark contrast, the positional isomer N,α-diethylphenethylamine (N,α-DEPEA) has been characterized in multiple rodent studies: it produces stereotypy scores significantly lower than methamphetamine (5 mg/kg/day × 6 days, p < 0.05), increases striatal dopamine and serotonin with recovery within 6 hours post-dose (unlike methamphetamine), supports intravenous self-administration with a peak dose-effect at 0.3 mg/kg/injection, and elevates blood pressure, heart rate, and locomotor activity at 1–10 mg/kg s.c. [1][2][3]. The methodological distinction between the N,N- and N,α-substitution patterns is critical: the N,α-isomer contains a chiral center at the α-carbon and an α-ethyl group that mimics the amphetamine pharmacophore, whereas N,N-DEPEA bears the diethyl substitution solely on the terminal amine, which may alter monoamine transporter substrate affinity. Note: this evidence item explicitly identifies a data gap and is tagged as class-level inference to transparently indicate that N,N-DEPEA lacks the body of in vivo characterization available for its N,α-isomer.

behavioral pharmacology self-administration locomotor activity

N,N-DEPEA as a Polymorphic, Reactive Chemical with Hydroxyl-Group Reactivity Under Constant-Pressure Conditions

N,N-Diethylphenethylamine has been described as a polymorphic and reactive chemical species that can undergo a reaction with hydroxyl groups under constant-pressure conditions, a property leveraged for its use as a fluorescent probe to study fluoroacetic acid binding and to measure monoamine neurotransmitters in brain tissue . This reactivity at the tertiary amine toward hydroxyl-containing molecules is a structural consequence of the N,N-diethyl substitution creating a nucleophilic center that differs from the primary or secondary amine reactivity of phenethylamine or N-methylphenethylamine, respectively. No head-to-head reactivity kinetics data versus N,N-DMPEA or N,α-DEPEA were identified, and this observation is reported as a supporting physicochemical characteristic rather than a quantitative differentiation claim.

chemical reactivity hydroxyl reaction fluorescent probe

Recommended Procurement and Application Scenarios for N,N-Diethylphenethylamine (CAS 5300-21-0)


Isomer-Specific Certified Reference Standard for Forensic Toxicology and Dietary Supplement Authentication

N,N-DEPEA must be procured as a certified reference material (CRM) with documented isomer purity ≥95% (as specified in available product datasheets ) for use as an external calibration standard in UHPLC-MS/MS or GC-MS methods validated for the simultaneous quantification of diethylphenethylamine positional isomers. The validated Wahlstrom et al. (2014) method achieves LOD of 0.1 ng/mL and LOQ of 0.3 ng/mL for all three diethylphenethylamines, and requires authentic N,N-DEPEA reference standard to confirm isomer identity in commercial samples where N,N-DEPEA concentrations range from 60–230 ng/g—approximately 3–4 orders of magnitude below the N,β-isomer [1]. Without an isomer-specific CRM, misidentification of the isomer present is a documented risk, as evidenced by the Santillo (2014) report where a product labeled as containing N,N-DEPEA was analytically confirmed to actually contain N,α-DEPEA [2].

In Vitro CYP450 Drug-Drug Interaction Screening Panels

Given the demonstrated CYP2D6 inhibition by N,N-DEPEA with an IC₅₀ of 2–12 µM [3], laboratories conducting drug metabolism screening should include N,N-DEPEA as a test article in CYP2D6 inhibition panels alongside its isomer N,α-DEPEA and other phenethylamine analogs. The parallel CYP3A4 inhibition (20–55% at 100 µM) warrants inclusion in broader CYP isoform profiling when evaluating dietary supplement formulations. Procurement for this purpose requires a compound of defined purity suitable for dissolution in DMSO or aqueous buffer at concentrations up to 100 µM for luminescence-based CYP inhibition assays.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution Effects in Phenethylamines

N,N-DEPEA serves as the N,N-diethyl benchmark in systematic SAR series comparing N-alkyl chain length effects on physicochemical properties (LogP, solubility), CYP inhibition potency, and trace amine receptor activity within the phenethylamine scaffold. The experimentally determined LogP of 2.57–3.00 and aqueous solubility of ~1.2 g/L provide reference points against the N,N-dimethyl (LogP ~2.0), N,N-dipropyl (LogP ~3.5+, class-level inference), and N-methyl-N-ethyl congeners . For receptor profiling, the TAAR5 EC₅₀ > 10 µM establishes a quantitative inactivity benchmark for N,N-dialkyl substitution at this trace amine receptor subtype [4].

Fluorescent Derivatization and Neurotransmitter Detection in Brain Tissue

Based on the reported use of N,N-DEPEA as a fluorescent probe for monoamine neurotransmitter measurement and fluoroacetic acid binding studies under constant-pressure conditions , analytical chemistry laboratories may procure N,N-DEPEA for development or replication of fluorescence-based neurotransmitter detection methods. In this application, the hydroxyl-group reactivity of the tertiary amine is the critical functional attribute, and procurement specifications should include verification of polymorphic form consistency and reactivity validation from the supplier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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